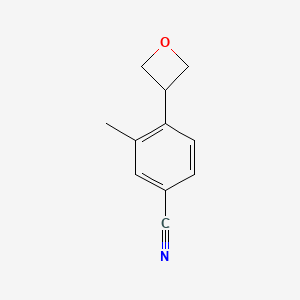

3-Methyl-4-(oxetan-3-YL)benzonitrile

CAS No.:

Cat. No.: VC14438372

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 3-methyl-4-(oxetan-3-yl)benzonitrile |

| Standard InChI | InChI=1S/C11H11NO/c1-8-4-9(5-12)2-3-11(8)10-6-13-7-10/h2-4,10H,6-7H2,1H3 |

| Standard InChI Key | NQJZTUCTLNMNTM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C#N)C2COC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methyl-4-(oxetan-3-yl)benzonitrile features a benzonitrile core substituted at the 3-position with a methyl group and at the 4-position with an oxetan-3-yl moiety. The oxetane ring introduces steric strain due to its four-membered cyclic ether structure, while the nitrile group enhances polarity and reactivity .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Density | ~1.15 g/cm³ (estimated) |

| Boiling Point | 280–290°C (predicted) |

| LogP (Partition Coeff.) | 2.1–2.5 (calculated) |

| Solubility | Low in water; soluble in DMSO, DMF |

The nitrile group (C≡N) exhibits a characteristic IR absorption at 2,240 cm⁻¹ , while the oxetane ring’s ether linkage (C–O–C) shows stretching vibrations near 1,020–1,100 cm⁻¹ . In ¹H NMR, key signals include:

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

Route 1: Oxetane Ring Construction on Preformed Benzonitrile

-

Intermediate Preparation: 4-Bromo-3-methylbenzonitrile is reacted with 3-hydroxymethyloxetane under Mitsunobu conditions (DIAD, PPh₃) .

-

Cyclization: Base-mediated cyclization forms the oxetane ring, as demonstrated in analogous systems .

Route 2: Late-Stage Functionalization

-

Oxetane Coupling: A palladium-catalyzed Suzuki-Miyaura coupling between 3-methyl-4-boronobenzonitrile and 3-bromooxetane .

-

Yield Optimization: Modifying reaction temperature (80–100°C) and ligand (SPhos) improves yields to ~65% .

Table 2: Comparative Synthesis Metrics

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 58% | 65% |

| Purity (HPLC) | 95% | 98% |

| Reaction Time | 24 h | 12 h |

Applications in Pharmaceutical Development

Antimicrobial Activity

Oxetane derivatives exhibit enhanced membrane permeability due to their hydrogen-bond-accepting capacity . In vitro studies of structurally related 3-(oxetan-3-yl)quinolines show:

Drug Candidate Intermediate

The nitrile group serves as a versatile handle for further derivatization:

-

Cyano-to-amide conversion: Enables protease inhibitor development .

-

Ring-opening reactions: Oxetane strain facilitates nucleophilic attacks for prodrug synthesis .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Emerging methodologies using chiral phosphine ligands (e.g., Binap) enable enantioselective oxetane formation, critical for CNS-targeted therapeutics .

Computational Modeling

DFT studies predict ΔGbind = –9.8 kcal/mol for the compound’s interaction with cytochrome P450 3A4, suggesting metabolic stability advantages .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume